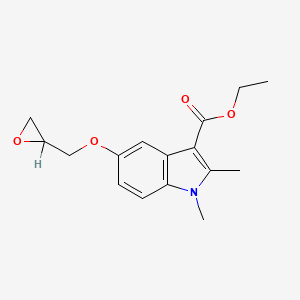
1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an oxirane (epoxide) group, which is known for its high reactivity, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl3.
Esterification: The carboxylic acid group is then esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.
Oxirane Formation: The oxirane group is introduced by reacting the hydroxyl group with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester undergoes various types of chemical reactions:
Oxidation: The oxirane group can be oxidized to form diols using reagents like osmium tetroxide (OsO4).
Reduction: The compound can be reduced using hydrogenation catalysts to open the oxirane ring and form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane group.
Alcohols: Formed from the reduction of the oxirane group.
Substituted Indoles: Formed from nucleophilic substitution reactions.
科学的研究の応用
1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe for biological pathways involving epoxide hydrolases.
Material Science: Utilized in the development of novel polymers and materials with unique properties due to the presence of the reactive oxirane group.
作用機序
The mechanism of action of 1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester involves its interaction with biological molecules through the reactive oxirane group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the modulation of biological pathways. The indole core can interact with various receptors and enzymes, influencing their activity and leading to diverse biological effects.
類似化合物との比較
Similar Compounds
1,2-Dimethyl-5-(hydroxymethoxy)-1H-indole-3-carboxylic acid ethyl ester: Similar structure but with a hydroxyl group instead of an oxirane.
1,2-Dimethyl-5-(methoxymethoxy)-1H-indole-3-carboxylic acid ethyl ester: Similar structure but with a methoxy group instead of an oxirane.
1,2-Dimethyl-5-(chloromethoxy)-1H-indole-3-carboxylic acid ethyl ester: Similar structure but with a chloro group instead of an oxirane.
Uniqueness
The presence of the oxirane group in 1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester makes it highly reactive and versatile in chemical synthesis. This reactivity allows for the formation of a wide range of derivatives, making it a valuable intermediate in medicinal chemistry and material science.
特性
CAS番号 |
76410-17-8 |
|---|---|
分子式 |
C16H19NO4 |
分子量 |
289.33 g/mol |
IUPAC名 |
ethyl 1,2-dimethyl-5-(oxiran-2-ylmethoxy)indole-3-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-4-19-16(18)15-10(2)17(3)14-6-5-11(7-13(14)15)20-8-12-9-21-12/h5-7,12H,4,8-9H2,1-3H3 |
InChIキー |
BXCQKWYCADEMTC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC3CO3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
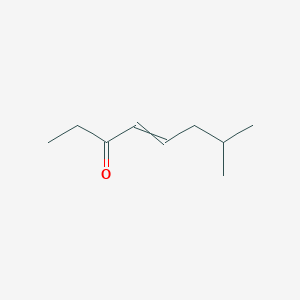

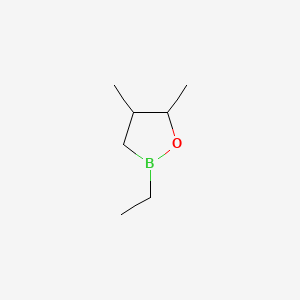
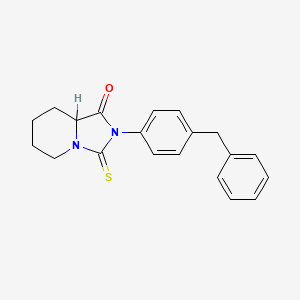
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14452964.png)
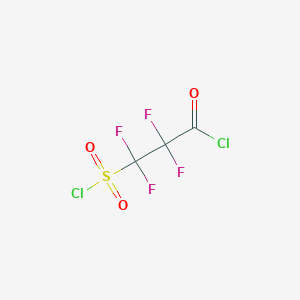
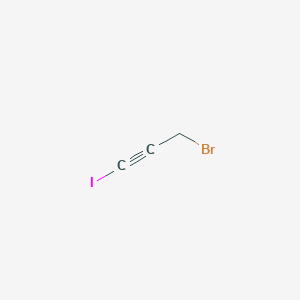


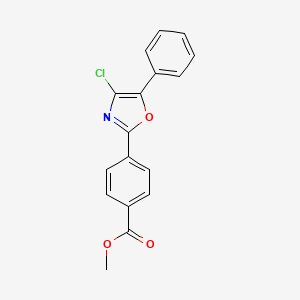
![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
